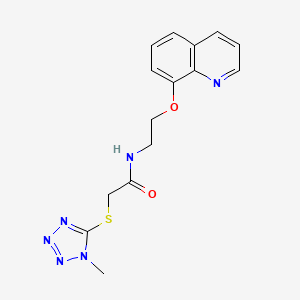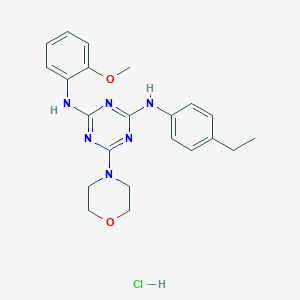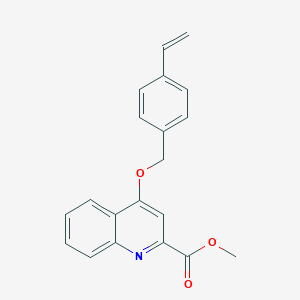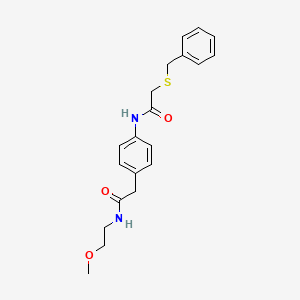
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative with a quinazolinone moiety. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Quinazolinones are also recognized for their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multicomponent reactions . For instance, imidazole derivatives, which share some structural similarities, can be synthesized from glyoxal and ammonia .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolism and pharmacokinetics of new chemical entities. Studies focusing on the disposition, metabolism, and elimination pathways of pharmaceuticals provide critical insights into their safety and efficacy profiles. For example, the detailed metabolism and pharmacokinetic profile of [14C]SB-649868 in humans reveal how the compound and its metabolites are processed in the body, emphasizing the role of fecal and urinary excretion in drug elimination (Renzulli et al., 2011).
Toxicology and Environmental Health
Understanding the environmental impact and toxicological profile of chemical compounds is essential. Studies on the levels of urinary phthalate metabolites in a human reference population, as well as research into the occurrence of parabens and their metabolites in paired urine and blood samples, provide frameworks for assessing human exposure to environmental chemicals and their potential health risks (Blount et al., 2000; Zhang et al., 2020).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, which is then reacted with benzylamine to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone in ethanol with the addition of acetic acid and sodium acetate to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde.", "Step 2: Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with benzylamine in ethanol with the addition of diethyl ether to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization from ethanol.", "Step 4: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjustment of the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired form of the compound." ] } | |
Número CAS |
941895-38-1 |
Nombre del producto |
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C23H19FN4O2 |
Peso molecular |
402.429 |
Nombre IUPAC |
1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
Clave InChI |
IYXDNAAKWFGSEJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)


![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)